molecular formula C13H22O4 B8411230 3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester

3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester

Cat. No. B8411230
M. Wt: 242.31 g/mol
InChI Key: WCKGAODZDQIZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C13H22O4 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

diethyl 3-propylcyclobutane-1,1-dicarboxylate

InChI

InChI=1S/C13H22O4/c1-4-7-10-8-13(9-10,11(14)16-5-2)12(15)17-6-3/h10H,4-9H2,1-3H3

InChI Key

WCKGAODZDQIZEX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Diethyl malonate (96.0 g., 0.608 mol) was added to sodium ethoxide solution [prepared by the addition of 13.8 g. (0.6 gram atom) of sodium to 300 ml. of absolute ethanol] and the mixture was refluxed with stirring. Over a period of one hour, sodium ethoxide solution [prepared by the addition of 12.2 g. (0.5 gram atom) of sodiumto 200 ml. of absolute ethanol] and 2-n-propyl-1,3-dibromopropane (12.2 g., 0.5 mol, prepared as described in Reference Example 1) were added concurrently to the boiling reaction mixture. After the addition was completed, the mixture was refluxed with stirring for 2 hours, and then 400 ml. of ethanol was distilled from the reaction mixture. The residue was mixed with water and extracted with benzene (5×300 ml.). After concentration of the extracts under reduced pressure, a crude product was obtained, which was distilled in vacuo to give the title compound in 84% yield. This compound had the following physical characteristics:
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84%

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